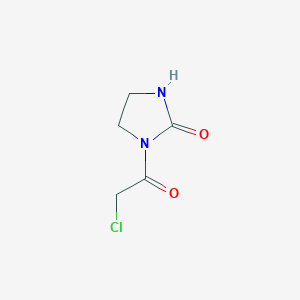

1-(2-Chloroacetyl)imidazolidin-2-one

Beschreibung

Contextualization of the Imidazolidinone Scaffold in Contemporary Synthetic Chemistry Research

The imidazolidin-2-one ring system, the structural core of 1-(2-Chloroacetyl)imidazolidin-2-one, is an omnipresent motif in modern chemistry. taylorandfrancis.com This five-membered nitrogen heterocycle is a key feature in a wide array of pharmaceuticals, natural products, and chiral auxiliaries used in asymmetric synthesis. taylorandfrancis.com Its prevalence in biologically active compounds has made it a scaffold of high interest in medicinal chemistry and drug discovery. Researchers have identified imidazolidinone derivatives as promising agents in cancer therapy, noting their ability to regulate cell cycle progression and interact with DNA. researchgate.netwikipedia.org

The significance of this scaffold has driven continuous efforts to develop sustainable and efficient synthetic protocols for its creation. taylorandfrancis.com Modern synthetic strategies include the catalytic hydroamination of unsaturated ureas, metal-catalyzed diamination of olefins, and multicomponent reactions designed to build the ring system with high efficiency. taylorandfrancis.com The versatility of the imidazolidinone structure allows for extensive functionalization, enabling the fine-tuning of its pharmacological properties. wikipedia.org

Table 1: Examples of FDA-Approved Drugs Containing the Imidazolidinone Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Imidapril | ACE inhibitor (Antihypertensive) |

| Azlocillin | Antibiotic |

| Nitrofurantoin | Antibiotic |

| Dantrolene | Muscle Relaxant |

Historical Evolution of Research into Haloacetylated Nitrogen Heterocycles

The functionalization of nitrogen heterocycles with haloacetyl groups, particularly through reagents like chloroacetyl chloride, represents a foundational strategy in organic synthesis. Chloroacetyl chloride is a bifunctional compound, prized for its ability to act as a versatile two-carbon building block. Its history is intertwined with the broader development of organic chemistry, where the acylation of amines to form amides became a fundamental reaction.

The primary utility of chloroacetylation lies in its capacity to transform a relatively inert amine or amide nitrogen within a heterocycle into a reactive site. The resulting N-(chloroacetyl) moiety contains a reactive carbon-chlorine bond, making it an excellent electrophile for subsequent reactions. This strategy's evolution is marked not by a single discovery but by its widespread adoption for constructing complex molecular architectures. Synthetic chemists have long utilized this reactivity for the easy replacement of the chlorine atom by various nucleophiles, including those based on oxygen, nitrogen, and sulfur. acs.org This substitution can be followed by intramolecular cyclization, a powerful method for assembling new heterocyclic systems, such as thiazolidinones, benzothiazoles, and fused pyrroles. researchgate.netacs.org The chloroacetylation step is therefore a critical maneuver for activating a heterocyclic core for further synthetic elaboration.

Table 2: Reactivity of the N-Chloroacetyl Group

| Reacting Nucleophile | Resulting Functional Group/Reaction Type | Significance |

|---|---|---|

| Amines (R-NH₂) | Nucleophilic Substitution | Forms new carbon-nitrogen bonds, linking molecular fragments. |

| Thiols (R-SH) | Nucleophilic Substitution (Thioalkylation) | Forms thioethers, crucial in building sulfur-containing heterocycles. acs.org |

| Alcohols (R-OH) | Nucleophilic Substitution | Forms ethers, linking molecules through an oxygen atom. |

| Intramolecular Nucleophiles | Intramolecular Cyclization | Forms new rings, leading to bicyclic and more complex heterocyclic systems. researchgate.net |

Scholarly Significance and Research Trajectories of this compound

Specific scholarly research focusing directly on this compound as an end product is limited. Its significance is not as a standalone bioactive agent but as a highly valuable synthetic intermediate or reagent. The research trajectory for this compound is therefore defined by its application in the synthesis of other target molecules.

The value of this compound is derived from its hybrid structure:

The Imidazolidin-2-one Core : A stable, well-understood heterocyclic system known to be a component of many biologically active molecules.

The N-Chloroacetyl Group : A reactive "handle" that allows for the covalent attachment of the imidazolidinone scaffold to other chemical entities.

The primary research application of this compound is as a building block. It enables chemists to introduce the imidazolidin-2-one moiety into larger, more complex structures through nucleophilic substitution at the chloroacetyl group. The reactive chlorine atom can be readily displaced by amines, thiols, or other nucleophiles, making this compound an effective alkylating agent for this specific heterocyclic core. This approach is a key step in creating libraries of novel compounds for screening in drug discovery programs, particularly in the search for new anticancer agents where the imidazolidinone scaffold is a person of interest. researchgate.netwikipedia.org Future research involving this compound will likely continue to leverage its role as a precursor in multi-step synthetic pathways.

Table 3: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇ClN₂O₂ |

| Molecular Weight | 162.57 g/mol |

| CAS Number | 102016-33-7 |

| Canonical SMILES | C1CN(C(=O)N1)C(=O)CCl |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-chloroacetyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2/c6-3-4(9)8-2-1-7-5(8)10/h1-3H2,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQIJKIKCCPGKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Chloroacetyl Imidazolidin 2 One and Its Advanced Derivatives

Established Synthetic Pathways for 1-(2-Chloroacetyl)imidazolidin-2-one

The primary and most conventional method for the synthesis of this compound is the direct acylation of imidazolidin-2-one. This foundational reaction provides a straightforward approach to the target molecule.

Classical Acylation Routes: Optimization and Mechanistic Studies

The classical synthesis involves the reaction of imidazolidin-2-one with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. Triethylamine (B128534) is a commonly used base in this reaction, which is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

The general mechanism for this N-acylation begins with the deprotonation of the nitrogen atom of the imidazolidin-2-one ring by the base, forming a nucleophilic amide anion. This anion then attacks the electrophilic carbonyl carbon of chloroacetyl chloride in a nucleophilic acyl substitution reaction. The subsequent departure of the chloride leaving group yields the final product, this compound.

Optimization of this reaction often involves adjusting parameters such as the solvent, temperature, and the choice of base. For instance, studies on the acylation of similar cyclic ureas have shown that reaction conditions can be fine-tuned to improve yields and minimize side reactions. The reaction of 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one with various acyl chlorides, for example, demonstrated that yields could be significantly increased by performing the reaction at reflux temperature in toluene. In some cases, the presence of a base like triethylamine or pyridine (B92270) was beneficial, while for highly reactive acyl chlorides, the reaction proceeded efficiently without a base.

A study on the acylation of imidazolidine-2-thione, a related cyclic thiourea, highlighted the potential for both mono- and di-acylation depending on the reactivity of the acyl chloride and the reaction conditions. nih.gov Computational studies in this research helped to rationalize the factors influencing the reaction's outcome. nih.gov While a direct mechanistic study for the chloroacetylation of imidazolidin-2-one is not extensively detailed in the available literature, the principles of nucleophilic acyl substitution on cyclic ureas are well-established.

Novel Methodologies for Enhanced Yield and Purity

For instance, a one-pot, pseudo-multicomponent protocol has been developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones. chim.it This method involves the in situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane, followed by reduction to the corresponding diamine and subsequent cyclization with carbonyldiimidazole (CDI). chim.it While not directly producing the chloroacetylated derivative, this efficient formation of the core imidazolidin-2-one ring could be integrated into a streamlined synthesis of the final product. Statistical analysis was used to optimize the reaction conditions, identifying temperature as a critical factor for maximizing yield. chim.it

Another innovative approach involves the base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones under ambient conditions. nih.gov This organocatalyzed method offers excellent chemo- and regioselectivity with remarkably short reaction times. nih.gov Adapting such a strategy could provide a novel and efficient route to substituted imidazolidin-2-ones that can then be chloroacetylated.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, focusing on the development of more environmentally benign processes.

Catalyst Development and Recyclability Assessments

Research into greener synthetic routes for the core imidazolidin-2-one structure has identified several promising catalytic systems. For example, ceria (CeO2) has been shown to be an effective and reusable heterogeneous catalyst for the direct synthesis of cyclic ureas from diamines and carbon dioxide, a green and abundant C1 source. mdpi.com This process, particularly effective in a 2-propanol solvent, offers high yields and avoids the use of hazardous reagents like phosgene (B1210022). mdpi.com The catalytic mechanism is proposed to involve the formation of carbamate (B1207046) species on the ceria surface, followed by intramolecular cyclization. mdpi.com

Another approach utilizes sulfamic acid as an efficient and recyclable catalyst for the preparation of imidazolidin-2-one. The use of solid acid catalysts like zeolites is also being explored for acylation reactions, offering advantages in terms of catalyst separation and reuse, thereby reducing waste.

Solvent Minimization and Alternative Reaction Media Investigations

Minimizing or eliminating the use of volatile organic solvents is a key goal of green chemistry. Solvent-free acylation reactions have been successfully developed for various substrates. These reactions are often carried out using one of the reactants, such as acetic anhydride (B1165640) in acetylation reactions, as both the acylating agent and the solvent. Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating reactions and often allows for solvent-free conditions. For instance, the microwave-assisted synthesis of various heterocyclic compounds, including azetidin-2-ones and thiazolidin-4-ones from Schiff bases and chloroacetyl chloride, has been reported to proceed in good yields. The application of ultrasound is another alternative energy source that can promote reactions, sometimes in the absence of a solvent.

The use of alternative, greener solvents is also being investigated. Deep eutectic solvents (DES) have been shown to be effective and reusable media for N-acylation reactions. For example, a choline (B1196258) chloride-zinc chloride based DES has been used as both a catalyst and a solvent for the N-formylation and N-acetylation of anilines. nih.gov Water is another environmentally benign solvent, and catalytic N-acylation of amines has been successfully performed in water using recyclable nickel nanoparticle catalysts. mdpi.com

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of enantiomerically pure chiral derivatives of this compound is of significant interest, particularly for their potential applications in asymmetric synthesis and medicinal chemistry. Chiral imidazolidin-2-ones are valuable chiral auxiliaries. journals.co.zaresearchgate.net

One established method for obtaining chiral imidazolidin-2-ones is to start from a chiral 1,2-diamine. For example, enantiomerically pure trans-(R,R)-diaminocyclohexane can be used to synthesize chiral 1,3-disubstituted imidazolidin-2-ones. mdpi.com These chiral imidazolidin-2-one scaffolds can then be N-acylated to introduce the chloroacetyl group. The N-acylation of chiral imidazolidin-2-ones is typically achieved by deprotonation with a strong base like butyllithium (B86547) or sodium hydride, followed by reaction with the acyl chloride. journals.co.za

Palladium-catalyzed asymmetric carboamination of N-allyl ureas represents a more advanced catalytic approach to enantiomerically enriched imidazolidin-2-ones. umich.edu This method allows for the construction of the chiral imidazolidin-2-one ring and the simultaneous formation of a carbon-carbon bond in a single step with high enantioselectivity. umich.edu The resulting chiral imidazolidin-2-ones can then be further functionalized, for example, by chloroacetylation at the unsubstituted nitrogen. The mechanism of this asymmetric transformation is believed to involve a reversible aminopalladation followed by an enantiodetermining reductive elimination. umich.edu

The development of novel chiral ligands is crucial for advancing asymmetric catalytic methods. Chiral spiro phosphoramidite (B1245037) ligands have been designed for the asymmetric synthesis of imidazolidin-2-one derivatives from N-allyl ureas, achieving high enantiomeric excesses. mdpi.com

Below is a table summarizing various synthetic approaches for the imidazolidin-2-one core and its N-acylated derivatives, highlighting the diversity of methodologies being explored.

| Methodology | Key Features | Reactants | Catalyst/Reagent | Product |

| Classical Acylation | Standard, well-established method | Imidazolidin-2-one, Chloroacetyl chloride | Triethylamine | This compound |

| One-Pot Pseudo-MCR | High efficiency, reduced steps | trans-(R,R)-diaminocyclohexane, Aldehyde, NaBH4, CDI | - | Chiral 1,3-disubstituted imidazolidin-2-one |

| Catalytic Carbonylation | Green, uses CO2 | Diamine, CO2 | CeO2 | Imidazolidin-2-one |

| Asymmetric Carboamination | Catalytic, enantioselective | N-allyl urea (B33335), Aryl/alkenyl halide | Palladium catalyst, Chiral ligand | Chiral 4-(arylmethyl)imidazolidin-2-one |

Diastereoselective Approaches and Inductive Effects

Diastereoselective synthesis, particularly through the use of chiral auxiliaries, represents a powerful strategy for the creation of new stereocenters. Chiral imidazolidin-2-ones, often derived from readily available chiral precursors like ephedrine (B3423809) or enantiopure 1,2-diamines, have emerged as effective chiral auxiliaries in a variety of asymmetric transformations, including aldol (B89426) reactions, alkylations, and Michael additions. ub.edujournals.co.zaresearchgate.net

The core principle of this approach involves the temporary attachment of a chiral imidazolidin-2-one auxiliary to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the approach of a reactant to one face of the molecule, leading to the preferential formation of one diastereomer over the other.

A critical factor influencing the level of diastereoselectivity is the nature of the N-acyl group on the imidazolidin-2-one ring. In the context of this compound, the chloroacetyl group is strongly electron-withdrawing due to the inductive effect of the chlorine atom. This electronic feature can significantly impact the geometry and reactivity of the corresponding enolate in asymmetric reactions.

Computational studies on related amide systems have shown that N-electron-withdrawing substituents can increase the acidity of the α-protons, facilitating enolate formation. nih.gov Furthermore, the inductive effect can influence the preferred conformation of the enolate and the transition state of the reaction, thereby enhancing facial bias. For instance, in aldol reactions, the electron-withdrawing nature of the N-acyl group can affect the chelation of the enolate with a Lewis acid, leading to a more rigid and organized transition state, which often translates to higher diastereoselectivity. wikipedia.org

While specific studies detailing the diastereoselective reactions of this compound are not extensively documented in the reviewed literature, the principles derived from studies on other N-acyl imidazolidinones and related oxazolidinones can be extrapolated. For example, in the alkylation of N-acyl oxazolidinones, the formation of a rigid chelated (Z)-enolate is crucial for high diastereoselectivity. core.ac.ukwilliams.edu The electron-withdrawing chloroacetyl group in this compound would be expected to favor the formation of such a well-defined enolate, potentially leading to high levels of stereocontrol in alkylation and aldol reactions.

The general outcomes of diastereoselective alkylations using chiral imidazolidin-2-one auxiliaries are summarized in the table below, illustrating the high levels of stereocontrol that can be achieved.

| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) | Reference |

| Ephedrine-derived | Benzyl bromide | LDA | >95:5 | journals.co.za |

| (4R,5R)-diphenyl | Methyl iodide | LHMDS | 98:2 | researchgate.net |

| C2-symmetric | Allyl bromide | NaHMDS | >99:1 | researchgate.net |

Enantioselective Methodologies for Chiral Pool Synthesis

Chiral pool synthesis provides an efficient route to enantiomerically pure compounds by utilizing readily available chiral molecules from nature, such as amino acids and carbohydrates, as starting materials. This strategy is particularly well-suited for the synthesis of chiral imidazolidin-2-one derivatives.

The synthesis of the chiral imidazolidin-2-one core often begins with an enantiopure 1,2-diamine. These diamines can be synthesized from natural amino acids. For example, enantiopure 1,2-diamines can be prepared and then cyclized with a carbonyl source, such as phosgene or its equivalents, to form the chiral imidazolidin-2-one ring. nih.govmdpi.com

Once the chiral imidazolidin-2-one scaffold is constructed, the introduction of the 2-chloroacetyl group can be achieved through N-acylation using chloroacetyl chloride or a related activated derivative. This final step yields the target chiral this compound. The stereochemical integrity of the chiral centers on the imidazolidin-2-one ring is typically maintained throughout this acylation step.

An alternative enantioselective approach involves the catalytic asymmetric synthesis of the imidazolidin-2-one ring itself. For instance, palladium-catalyzed asymmetric diamination of 1,3-dienes with 1,3-dialkylureas has been shown to produce chiral imidazolidin-2-ones with high yields and excellent enantioselectivities. mdpi.com These catalytically synthesized chiral imidazolidin-2-ones can then be subjected to N-chloroacetylation.

The following table outlines key starting materials from the chiral pool and the corresponding synthesized chiral imidazolidin-2-one derivatives, highlighting the versatility of this approach.

| Chiral Pool Starting Material | Resulting Chiral Imidazolidin-2-one | Key Synthetic Step | Reference |

| (R,R)-1,2-Diphenylethylenediamine | (4R,5R)-1,3-Dibenzyl-4,5-diphenylimidazolidin-2-one | Cyclization with triphosgene | researchgate.net |

| L-Phenylalanine | (S)-4-Benzylimidazolidin-2-one | Multi-step conversion | nih.gov |

| (1R,2R)-Cyclohexanediamine | (4R,5R)-4,5-Cyclohexanoimidazolidin-2-one | Reaction with urea | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 1 2 Chloroacetyl Imidazolidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the covalent framework of a molecule. Through a combination of one-dimensional (¹H, ¹³C) and multi-dimensional experiments, the precise connectivity and spatial relationships of atoms within 1-(2-Chloroacetyl)imidazolidin-2-one can be established. For clarity, the following atom numbering scheme is used:

(Note: An image would be placed here in a real document showing the structure with numbered atoms for reference in the NMR tables.)

(Note: An image would be placed here in a real document showing the structure with numbered atoms for reference in the NMR tables.)Hypothetical ¹H and ¹³C NMR Data

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 (N) | - | - |

| 2 (C=O) | - | 157.5 |

| 3 (N-H) | 6.80 (s, 1H) | - |

| 4 (CH₂) | 3.45 (t, J=7.0 Hz, 2H) | 40.2 |

| 5 (CH₂) | 3.85 (t, J=7.0 Hz, 2H) | 48.5 |

| 6 (C=O) | - | 168.0 |

While 1D NMR provides initial data, 2D NMR experiments are essential for assembling the molecular puzzle. Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments provide a detailed roadmap of atomic connectivity.

COSY: This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a key correlation is observed between the protons at position 4 (H-4) and position 5 (H-5), confirming the ethylene (B1197577) bridge of the imidazolidinone ring.

HSQC: This experiment maps protons to the carbons they are directly attached to. It allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC: This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It provides the definitive link between different parts of the molecule. A critical correlation is observed from the methylene (B1212753) protons of the chloroacetyl group (H-7) to the carbonyl carbon of the imidazolidinone ring (C-2), confirming that the acylation occurred at the N-1 position.

Hypothetical 2D NMR Correlation Data

| Proton (Position) | COSY Correlations (Proton Position) | HSQC Correlation (Carbon Position) | HMBC Correlations (Carbon Position) |

|---|---|---|---|

| H-3 (NH) | - | - | C-2, C-4 |

| H-4 (CH₂) | H-5 | C-4 | C-2, C-5 |

| H-5 (CH₂) | H-4 | C-5 | C-2, C-4 |

Amide bonds, such as the one connecting the chloroacetyl group to the imidazolidinone ring (N1-C6), exhibit restricted rotation due to their partial double-bond character. This can lead to the existence of conformational isomers (rotamers) that may be observable on the NMR timescale at low temperatures.

In a hypothetical dynamic NMR study, the ¹H NMR spectrum of this compound at room temperature shows a single sharp singlet for the chloroacetyl protons (H-7). As the temperature is lowered, this peak is expected to broaden and eventually decoalesce into two distinct signals. This behavior indicates that the rotation around the N1-C6 bond is becoming slow on the NMR timescale, allowing for the observation of individual rotamers.

From the coalescence temperature (Tc) and the separation of the signals at low temperature (Δν), the free energy of activation (ΔG‡) for this rotational barrier can be calculated. A hypothetical coalescence temperature of -40 °C (233 K) for a 500 MHz spectrometer would correspond to an energy barrier of approximately 12-14 kcal/mol, a typical value for amide bond rotation.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about a molecule's mass and fragmentation pattern, which helps to confirm its elemental composition and structure.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the protonated molecule [M+H]⁺) and its fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fingerprint that is characteristic of the molecule's structure.

The fragmentation of this compound is predicted to proceed through several key pathways:

Loss of Ketene (B1206846): A common fragmentation for N-acetyl compounds is the neutral loss of ketene (CH₂=C=O) via a McLafferty-type rearrangement, leading to a prominent fragment.

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon (C-6) and the methylene carbon (C-7) can result in the formation of an acylium ion or the loss of the chloroacetyl group.

Ring Cleavage: Fragmentation of the imidazolidinone ring itself can occur, often initiated by the loss of CO or ethylene.

Hypothetical MS/MS Fragmentation Data for [M+H]⁺ (m/z 163.02)

| Product Ion (m/z) | Proposed Lost Fragment | Proposed Fragment Structure |

|---|---|---|

| 127.04 | HCl | [M+H - HCl]⁺ |

| 115.05 | CH₂=C=O | [M+H - C₂H₂O]⁺ |

| 86.06 | C₂H₂ClO | [Imidazolidin-2-one + H]⁺ |

| 77.98 | C₃H₄N₂O | [Cl-CH₂-C=O]⁺ |

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This allows for the determination of a molecule's elemental composition, as each unique formula has a distinct theoretical exact mass.

For this compound (C₅H₇ClN₂O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.

Hypothetical HRMS Data

| Ion | Elemental Composition | Calculated Exact Mass | Measured Mass (Hypothetical) | Mass Error (ppm) |

|---|

The excellent agreement between the calculated and hypothetical measured mass provides strong evidence for the assigned elemental composition.

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide information about connectivity and composition, X-ray crystallography offers a definitive three-dimensional picture of the molecule's structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

A hypothetical crystal structure determination for this compound reveals key structural features. The imidazolidinone ring is likely to adopt a slightly puckered or envelope conformation. The amide group (N1-C6-O) would be planar, and intermolecular hydrogen bonding would be expected between the N-H group (N-3) of one molecule and the carbonyl oxygen (O at C-2) of a neighboring molecule, forming dimers or chains in the crystal lattice.

Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Formula | C₅H₇ClN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 5.643 |

| c (Å) | 14.225 |

| β (°) | 105.3 |

| Volume (ų) | 658.9 |

| Z | 4 |

Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| Cl - C(7) | 1.78 |

| C(6) - C(7) | 1.52 |

| N(1) - C(6) | 1.38 |

| N(1) - C(2) | 1.39 |

| C(2) = O | 1.23 |

| N(1)-C(6)-O | 121.5 |

| C(7)-C(6)-N(1) | 118.0 |

Crystal Packing Analysis and Intermolecular Hydrogen Bonding Interactions

A comprehensive review of publicly accessible scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals no deposited crystal structure for this compound. Consequently, a detailed experimental analysis of its crystal packing and specific intermolecular hydrogen bonding interactions is not possible at this time.

In the absence of experimental data for the title compound, a general discussion of potential interactions can be considered based on its molecular structure. The molecule possesses key functional groups that are likely to participate in hydrogen bonding: a secondary amide nitrogen (N-H group) which can act as a hydrogen bond donor, and two carbonyl oxygen atoms (C=O groups) which can serve as hydrogen bond acceptors. Additionally, the chlorine atom could potentially participate in weaker C-H···Cl or other halogen interactions.

It is plausible that in a crystalline state, molecules of this compound would form hydrogen-bonded networks. For instance, the N-H group of one molecule could form a hydrogen bond with a carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimeric motifs. These supramolecular structures would then pack in a three-dimensional lattice influenced by other weaker forces such as dipole-dipole interactions and van der Waals forces to form a stable crystal structure.

Hypothetical Hydrogen Bonding Parameters:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···O=C | ~0.86 | ~1.8 - 2.2 | ~2.7 - 3.1 | ~150 - 180 |

| C-H···O=C | ~0.95-1.00 | ~2.2 - 2.8 | ~3.1 - 3.8 | ~120 - 170 |

| C-H···Cl | ~0.95-1.00 | ~2.6 - 3.0 | ~3.5 - 4.0 | ~130 - 170 |

| Note: This table presents typical ranges for such interactions and is purely hypothetical due to the lack of experimental data for this compound. |

Polymorphism and Co-crystallization Research of this compound

The investigation into the solid-state forms of a compound, including polymorphism and co-crystallization, is crucial in pharmaceutical and materials science. Polymorphism refers to the ability of a substance to crystallize into different crystal lattice structures, while co-crystallization involves incorporating a second molecular component into the crystal lattice.

A diligent search of the current scientific literature indicates that no studies on the polymorphism or co-crystallization of this compound have been published. Research in these areas would typically involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and pressure. Characterization of potential polymorphs would be carried out using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Similarly, co-crystallization studies would involve selecting suitable co-formers that can form robust hydrogen bonds or other non-covalent interactions with this compound. The goal would be to create new solid forms with potentially modified physicochemical properties. Given the hydrogen bond donor and acceptor sites on the molecule, a wide range of co-formers, such as carboxylic acids, amides, and other compounds with complementary functional groups, could be explored.

As no experimental work has been reported, there are no known polymorphs or co-crystals of this compound to date.

Reaction Mechanisms and Chemical Reactivity of 1 2 Chloroacetyl Imidazolidin 2 One

Nucleophilic Substitution Reactions at the Chloroacetyl Moiety

The chloroacetyl group contains a primary alkyl chloride, which is a key site for nucleophilic substitution. In this reaction, a nucleophile replaces the chloride ion, which acts as a leaving group. The mechanism of this substitution is highly dependent on the structure of the alkyl halide.

Detailed Mechanistic Investigations of SN1 vs. SN2 Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). For 1-(2-chloroacetyl)imidazolidin-2-one, the chloroacetyl group is a primary alkyl halide (R-CH₂-Cl). This structural feature overwhelmingly favors the SN2 pathway. libretexts.orglibretexts.org

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. chemicalnote.compharmaguideline.com This "backside attack" leads to an inversion of stereochemical configuration at the carbon center if it is chiral. masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile, thus exhibiting second-order kinetics. chemicalnote.compharmaguideline.com The transition state involves a carbon atom partially bonded to both the incoming nucleophile and the outgoing leaving group. pharmaguideline.com

Conversely, the SN1 mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. byjus.com This is followed by a rapid attack of the nucleophile on the carbocation. byjus.com This pathway is favored for tertiary alkyl halides because they can form relatively stable carbocations. byjus.com For this compound, the formation of a primary carbocation would be highly energetically unfavorable, making the SN1 pathway kinetically inaccessible under normal conditions. libretexts.org

Table 1: Comparison of SN1 and SN2 Reaction Pathways for the Chloroacetyl Moiety

| Feature | SN1 Pathway (Disfavored) | SN2 Pathway (Favored) |

|---|---|---|

| Mechanism | Two steps via a carbocation intermediate byjus.com | One concerted step chemicalnote.com |

| Rate Law | Rate = k[Alkyl Halide] (First-order) chemicalnote.com | Rate = k[Alkyl Halide][Nucleophile] (Second-order) chemicalnote.com |

| Substrate | Favored by 3° alkyl halides byjus.com | Favored by methyl and 1° alkyl halides libretexts.org |

| Intermediate | Primary carbocation (highly unstable) | None (a single transition state) pharmaguideline.com |

| Nucleophile | Weak nucleophiles are effective libretexts.org | Requires a strong nucleophile libretexts.org |

| Stereochemistry | Racemization (not applicable here) | Inversion of configuration masterorganicchemistry.com |

| Solvent | Favored by polar protic solvents csbsju.edu | Favored by polar aprotic solvents libretexts.org |

Chemical Transformations Involving the Imidazolidinone Ring System

The imidazolidinone ring is a cyclic urea (B33335), which is a relatively stable heterocyclic system. However, under specific conditions, it can undergo transformations such as ring-opening or reactions at the carbonyl group.

Ring-Opening and Subsequent Cyclization Reactions

The amide-like linkages within the imidazolidinone ring can be cleaved through hydrolysis under harsh acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid (e.g., concentrated HCl) and heat, the carbonyl group can be protonated, making it more susceptible to nucleophilic attack by water. This can lead to the cleavage of one of the C-N bonds, ultimately opening the ring to form a derivative of N-(2-aminoethyl)urea.

Base-Catalyzed Hydrolysis: Treatment with a strong base (e.g., concentrated NaOH) at high temperatures can also induce ring-opening. The hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that can collapse to break a C-N bond.

Once opened, the resulting diamine or urea derivatives can be used in subsequent reactions. For example, the diamine fragment could be reacted with other carbonylating agents like phosgene (B1210022) or isocyanates to form new or functionalized imidazolidinone rings. mdpi.com

Reactivity at the Carbonyl Group and Adjacent Hydrogens

Carbonyl Group: The carbonyl group in the imidazolidinone ring is part of a urea structure. Due to resonance delocalization of the lone pairs from both adjacent nitrogen atoms, the electrophilicity of the carbonyl carbon is significantly reduced compared to that of ketones, esters, or even simple amides. This makes it relatively unreactive towards many nucleophiles under standard conditions. Reactions like nucleophilic acyl substitution at this position require forcing conditions, as seen in the hydrolysis reactions described above.

Adjacent Hydrogens (α-Hydrogens): The hydrogens on the carbon of the chloroacetyl group, which is alpha (α) to the acetyl carbonyl group, are acidic. The carbonyl group withdraws electron density, stabilizing the conjugate base (an enolate) through resonance. openstax.orgaklectures.com

These α-hydrogens can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate ion. openstax.org This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation with other alkyl halides. This provides a pathway to further functionalize the molecule at the carbon adjacent to the acetyl carbonyl. libretexts.org

Synthetic Utility and Applications As a Chemical Intermediate

Utilization in the Construction of Complex Organic Molecules

The structural features of 1-(2-chloroacetyl)imidazolidin-2-one make it an ideal building block for elaborating simple precursors into more complex molecular architectures, particularly in the synthesis of nitrogen-containing compounds and heterocyclic systems.

The chloroacetyl group acts as a two-carbon electrophilic component, which can react with various dinucleophilic species to construct new heterocyclic rings. This strategy is a cornerstone of synthetic chemistry for accessing important cyclic scaffolds.

Thiazole (B1198619) Synthesis: In a reaction analogous to the classic Hantzsch thiazole synthesis, this compound can serve as the α-haloketone component. Reaction with a thioamide derivative leads to the formation of a 2,4-disubstituted thiazole, where the imidazolidinone group is appended at the 2-position of the newly formed thiazole ring. This reaction proceeds through an initial S-alkylation followed by intramolecular cyclization and dehydration.

Benzothiazine Synthesis: Condensation with 2-aminothiophenol (B119425) provides a pathway to 1,4-benzothiazine derivatives. The reaction typically involves initial N-alkylation, followed by an intramolecular cyclization of the resulting intermediate to form the six-membered heterocyclic ring.

Other Heterocyclic Systems: The reactivity of the α-chloroacetyl group allows for its use in the synthesis of various other heterocyclic structures. Reactions with nucleophiles such as hydrazines, amidines, or hydroxylamine (B1172632) can lead to the formation of pyridazinones, imidazoles, and oxazoles, respectively, bearing the imidazolidinone substituent.

| Reactant | Resulting Heterocyclic System | General Reaction Type |

|---|---|---|

| Thioamide (R-C(S)NH₂) | 2-(2-Oxoimidazolidin-1-yl)thiazole | Hantzsch-type synthesis |

| 2-Aminothiophenol | 4-(2-Oxoimidazolidin-1-yl)acetyl-1,4-benzothiazine | Cyclocondensation |

| Substituted Hydrazine (R-NHNH₂) | N-substituted Pyridazinone derivative | Cyclocondensation |

Beyond ring formation, this compound is an effective reagent for covalently attaching the N-acyl-imidazolidinone functional group to a substrate via nucleophilic substitution of the chloride.

N-Alkylation: The reaction with primary and secondary amines is a straightforward method to form a new C-N bond, yielding N-substituted glycine (B1666218) amide derivatives. This transformation is particularly useful in medicinal chemistry for synthesizing peptide mimics and other complex nitrogenous molecules where the imidazolidinone ring can modulate properties such as solubility, metabolic stability, and receptor binding.

O- and S-Alkylation: Alcohols, phenols, thiols, and thiophenols can act as nucleophiles to displace the chloride, forming ether and thioether linkages, respectively. This allows the stable imidazolidinone moiety to be introduced as a terminal group or within a larger molecular framework connected by a flexible linker.

Functional Group Interconversion: The chloride can be readily displaced by other functional groups to generate more advanced intermediates. For instance, reaction with sodium azide (B81097) yields an azido (B1232118) derivative, which is a precursor for primary amines (via reduction) or can be used in Huisgen cycloadditions ("click chemistry") to form triazoles.

| Nucleophile | Functional Group Formed | Product Class |

|---|---|---|

| Amine (R₂NH) | Amine | N-Substituted (2-Oxoimidazolidin-1-yl)acetamide |

| Alcohol (R-OH) | Ether | Alkoxy-(2-oxoimidazolidin-1-yl)ethanone |

| Thiol (R-SH) | Thioether | Alkylthio-(2-oxoimidazolidin-1-yl)ethanone |

| Azide (N₃⁻) | Azide | 1-(2-Azidoacetyl)imidazolidin-2-one |

| Cyanide (CN⁻) | Nitrile | (2-Oxoimidazolidin-1-yl)acetonitrile |

Role in Novel C-C and C-N Bond Forming Methodologies

The utility of this compound as an alkylating agent is fundamental to its role in carbon-carbon and carbon-nitrogen bond-forming reactions, which are central to the assembly of organic molecules.

C-N Bond Formation: As detailed previously, the reaction of this compound with a diverse range of nitrogen nucleophiles represents a robust and reliable method for constructing C-N bonds. This includes reactions with simple amines, anilines, and nitrogen-containing heterocycles such as imidazole (B134444) and pyrazole, providing a direct route to attach the imidazolidinone pharmacophore to these important chemical motifs.

C-C Bond Formation: New carbon-carbon bonds can be formed by reacting this compound with soft carbon nucleophiles. For example, enolates derived from β-ketoesters, malonic esters, or other 1,3-dicarbonyl compounds can displace the chloride ion. This alkylation reaction extends the carbon skeleton and introduces the imidazolidinone moiety, creating highly functionalized products that are primed for further synthetic transformations.

Development of Catalytic Systems Employing this compound Derivatives as Ligands (if applicable)

While there are no widely reported applications of this compound derivatives as ligands in catalysis, their structure presents a viable platform for the design of novel ligand systems. The core concept involves replacing the chlorine atom with a functional group capable of coordinating to a metal center.

For example, substitution of the chloride with a coordinating moiety, such as a pyridine (B92270), phosphine, or bidentate chelating group, would yield a hybrid molecule possessing both the imidazolidinone framework and a metal-binding site. The imidazolidinone ring could serve as a sterically bulky and polar substituent, potentially influencing the electronic properties and chiral environment of the catalytic metal center. Such ligands could find potential, though currently hypothetical, applications in asymmetric catalysis, where the defined steric and electronic environment is crucial for achieving high enantioselectivity. The development of such catalytic systems remains a prospective area for future research.

Advanced Computational and Theoretical Studies of 1 2 Chloroacetyl Imidazolidin 2 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure. For a molecule like 1-(2-Chloroacetyl)imidazolidin-2-one, such calculations can elucidate its reactivity and kinetic stability.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. nih.govutah.edulibretexts.orglibretexts.orgpearsonhighered.compearson.com The linear combination of atomic orbitals (LCAO) is an approximation used to generate molecular orbitals. pearsonhighered.com These calculations result in a set of molecular orbitals, each with a specific energy level. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For similar heterocyclic compounds, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly used to determine these parameters. iau.iredu.krd

Table 1: Illustrative Frontier Molecular Orbital Energies for a Heterocyclic Compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: This data is illustrative for a similar heterocyclic compound and not specific to this compound.

The electron density distribution, another output of these calculations, reveals how electrons are distributed within the molecule. researchgate.netproteopedia.org This is crucial for understanding chemical bonding and non-covalent interactions.

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites of a molecule. researchgate.netmdpi.comresearchgate.netresearchgate.netrsc.org An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. Different colors on the map represent different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups and the chlorine atom, indicating these as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms, particularly those attached to the imidazolidinone ring.

Table 2: Illustrative Electrostatic Potential Extrema for a Substituted Imidazolidinone

| Atom/Region | Electrostatic Potential (kcal/mol) | Implication |

|---|---|---|

| Carbonyl Oxygen (C=O) | -45 | Site for electrophilic attack |

| Amide Hydrogen (N-H) | +30 | Site for nucleophilic attack |

| Chlorine Atom (C-Cl) | -25 | Site for electrophilic attack |

Note: This data is illustrative and not specific to this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the different shapes a molecule can adopt and how it behaves over time.

Conformational analysis involves systematically exploring the different spatial arrangements of a molecule's atoms to find the most stable conformations (those with the lowest energy). This is particularly important for flexible molecules like this compound, which has several rotatable bonds. The results of a conformational search provide the relative energies of different conformers, allowing for the identification of the most likely structures the molecule will adopt.

The surrounding environment, especially the solvent, can significantly influence a molecule's conformation and dynamics. redalyc.orgnih.govnih.gov Computational models can simulate the effect of a solvent either explicitly (by including individual solvent molecules in the calculation) or implicitly (by treating the solvent as a continuous medium with a specific dielectric constant). These simulations can reveal how the polarity of the solvent affects the conformational preferences of this compound. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized.

Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's behavior. nih.govnajah.edusemanticscholar.org By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes and intermolecular interactions over time, offering insights into the molecule's flexibility and how it might interact with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry can also predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of a molecule. nih.govpdx.eduresearchgate.netresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a common approach for this. By calculating the magnetic shielding of each nucleus, the chemical shifts can be predicted. These predictions can aid in the assignment of experimental NMR spectra and can also be used to distinguish between different possible isomers or conformers.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for a Substituted Imidazolidinone

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl Carbon (C=O) | - | 175.0 |

| Methylene (B1212753) Group (CH₂) | 3.5 | 45.2 |

| Chloroacetyl Methylene (CH₂Cl) | 4.1 | 42.8 |

Note: This data is illustrative and not specific to this compound.

IR Frequencies: The vibrational frequencies of a molecule, which are observed in its infrared (IR) spectrum, can also be calculated computationally. iau.irnih.govnist.gov By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes and their corresponding frequencies can be determined. These predicted frequencies can help in the assignment of the bands in an experimental IR spectrum. For this compound, characteristic vibrational frequencies for the carbonyl (C=O) and carbon-chlorine (C-Cl) stretching modes would be of particular interest. nanobioletters.comsemanticscholar.orgmdpi.commdpi.com

Table 4: Illustrative Predicted IR Frequencies for a Substituted Imidazolidinone

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch (Amide) | 1720 |

| C=O Stretch (Acetyl) | 1690 |

| C-Cl Stretch | 750 |

Note: This data is illustrative and not specific to this compound.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical frameworks that aim to predict the reactivity of a chemical compound based on its molecular structure. nih.gov These models are built by identifying and quantifying specific structural attributes, known as chemical descriptors, and correlating them with experimentally determined or computationally calculated reactivity parameters. For this compound, a QSRR approach could provide valuable insights into its reaction kinetics and mechanistic pathways.

The foundation of a robust QSRR model lies in the selection of appropriate chemical descriptors that accurately represent the electronic, steric, and thermodynamic properties of the molecule. rasayanjournal.co.in For this compound, a variety of descriptors would be pertinent to capture its reactivity, which is primarily dictated by the electrophilic nature of the chloroacetyl group and the structural characteristics of the imidazolidin-2-one ring.

Electronic Descriptors: These parameters quantify the electron distribution within the molecule and are crucial for predicting its susceptibility to nucleophilic attack. Key electronic descriptors for this compound would include:

Atomic Charges: Calculation of partial charges on the carbonyl carbon of the acetyl group and the adjacent carbon bearing the chlorine atom would indicate the primary sites for nucleophilic attack.

Frontier Molecular Orbital Energies (HOMO/LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's electrophilicity. A lower LUMO energy for this compound would suggest a higher reactivity towards nucleophiles.

Fukui Indices: These descriptors are derived from conceptual Density Functional Theory (DFT) and can pinpoint the most electrophilic sites within the molecule with greater precision. nih.gov

Hammett Constants (σ): While typically used for substituted aromatic systems, analogous electronic parameters can be developed for heterocyclic systems to quantify the electron-withdrawing or donating effects of the imidazolidin-2-one ring on the reactivity of the chloroacetyl group.

Steric Descriptors: The spatial arrangement of atoms in this compound can significantly influence its reaction rates by impeding or facilitating the approach of a reactant. Relevant steric descriptors include:

Sterimol Parameters (L, B1, B5): These parameters describe the size and shape of the substituent groups, in this case, the entire 1-(imidazolidin-2-on-1-yl)acetyl group, providing a quantitative measure of its steric bulk. nih.gov

Charton Steric Parameters (ν): Similar to Sterimol parameters, these provide a measure of the steric hindrance around a reaction center. nih.gov

The following interactive table illustrates the types of chemical descriptors that would be developed and calculated for a QSRR study of this compound. The values presented are hypothetical and for illustrative purposes.

| Descriptor Type | Descriptor Name | Hypothetical Value | Predicted Influence on Reactivity |

| Electronic | LUMO Energy | -1.5 eV | Lower value indicates higher electrophilicity |

| Electronic | Partial Charge on Carbonyl C | +0.65 | Higher positive charge suggests a prime site for nucleophilic attack |

| Electronic | Fukui Function (f-) on Cl | 0.08 | Indicates susceptibility to nucleophilic substitution |

| Steric | Sterimol L Parameter | 4.2 Å | Measures the length of the substituent, affecting accessibility |

| Steric | Molar Volume | 120.5 cm³/mol | Overall size can influence reaction rates in condensed phases |

Once a comprehensive set of chemical descriptors for this compound and its potential analogues has been established, the next step in a QSRR study is to correlate these descriptors with experimentally determined or computationally predicted reaction rates and selectivity. This is typically achieved through statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms. mdpi.comnih.gov

For this compound, a key reaction would be its substitution reaction with various nucleophiles. A hypothetical QSRR study could investigate how changes in the nucleophile or substitution on the imidazolidin-2-one ring affect the reaction rate.

A general form of a QSRR equation for the reaction rate (log k) could be:

log k = c₀ + c₁σ + c₂Eₛ + c₃logP

Where:

σ represents an electronic parameter of a substituent.

Eₛ is a steric parameter.

logP is the logarithm of the partition coefficient, representing lipophilicity.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Correlation with Reaction Rates: It is anticipated that the rate of nucleophilic substitution at the chloroacetyl group would show a strong positive correlation with electronic descriptors that indicate a more electrophilic carbonyl carbon and a more positive partial charge on the alpha-carbon. Conversely, an increase in steric bulk, as quantified by descriptors like Sterimol parameters, would likely lead to a decrease in the reaction rate due to increased steric hindrance around the reaction center. acs.orgubaya.ac.id

Correlation with Selectivity: In cases where multiple reaction pathways are possible, QSRR can also be employed to predict the selectivity of a reaction. For instance, if a reactant could potentially react at either the chloroacetyl group or another site on the imidazolidin-2-one ring, descriptors could be developed to model the relative activation energies for each pathway. The selectivity would then be correlated with descriptors that highlight the differences in electronic and steric accessibility of the competing reaction sites.

The following interactive table provides a hypothetical correlation of structural features with predicted reaction rates for the nucleophilic substitution of this compound.

| Structural Feature (Hypothetical Analogue) | Electronic Descriptor (e.g., Hammett-type) | Steric Descriptor (e.g., Taft's Es) | Predicted Relative Reaction Rate (log k_rel) |

| Unsubstituted | 0.00 | 0.00 | 1.00 |

| Electron-withdrawing group on ring | +0.20 | 0.00 | 1.50 |

| Electron-donating group on ring | -0.15 | 0.00 | 0.75 |

| Bulky substituent on ring | 0.00 | -0.50 | 0.60 |

| Small substituent on ring | 0.00 | -0.10 | 0.90 |

Emerging Research Directions and Future Perspectives on 1 2 Chloroacetyl Imidazolidin 2 One

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and process control. thieme-connect.de The synthesis of 1-(2-chloroacetyl)imidazolidin-2-one, which involves the N-acylation of imidazolidin-2-one with the highly reactive reagent chloroacetyl chloride, is an ideal candidate for adaptation to flow chemistry platforms.

Future research in this area could focus on:

End-to-End Synthesis: Developing a telescoped flow process where the initial synthesis of the imidazolidin-2-one ring is directly coupled with the subsequent N-acylation step. This would minimize manual handling of intermediates and reduce waste.

Enhanced Safety: Chloroacetyl chloride is corrosive and moisture-sensitive. A closed-loop flow system would significantly improve safety by containing this hazardous reagent and allowing for precise stoichiometric control, minimizing excess usage and potential side reactions. tandfonline.com

Automated Derivatization: Integrating the flow synthesis of this compound with automated platforms for rapid library synthesis. The chloroacetyl moiety is a reactive handle for nucleophilic substitution. enamine.net An automated system could introduce a diverse range of nucleophiles into the product stream, enabling high-throughput synthesis of novel derivatives for screening in drug discovery or materials science. nih.gov Research on automated iterative synthesis of small molecules has demonstrated the power of this approach for accelerating discovery. chemrxiv.org

Process Optimization: Utilizing real-time analytics (e.g., inline IR or NMR spectroscopy) within the flow reactor to rapidly optimize reaction conditions such as temperature, residence time, and reagent ratios, leading to higher yields and purity.

The application of flow chemistry, as demonstrated in the synthesis of other heterocyclic systems like oxazolidinones, can lead to significant improvements in efficiency and productivity. rsc.orgunimi.it

Investigation of Novel Reactivity Under Non-Conventional Conditions (e.g., Photochemistry, Electrochemistry)

Moving beyond traditional thermal reactions, non-conventional activation methods like photochemistry and electrochemistry offer unique pathways to novel molecular structures and reaction mechanisms.

Photochemical Activation: Photocatalysis has emerged as a powerful tool for forming imidazolidinone rings through C-H amination of hydroxylamine (B1172632) precursors. organic-chemistry.org Future studies could explore the photochemical behavior of the this compound molecule itself. The chloroacetyl group, in particular, could be a target for photochemically induced reactions. For instance, homolytic cleavage of the C-Cl bond under UV irradiation could generate a radical intermediate, which could then participate in C-C bond-forming reactions or intramolecular cyclizations, pathways not accessible under thermal conditions. Research on related imidazolidinone-containing heterophanes has shown that photochemical energy can be used to induce structural changes, such as the extrusion of atoms from a molecular bridge. researchgate.net

Electrochemical Synthesis and Transformation: Electrochemistry provides a reagent-free method for driving redox reactions, aligning with the principles of green chemistry. The synthesis of amides via electrochemical N-acylation has been reported, suggesting a potential sustainable route to this compound itself. rsc.org More compelling is the potential for novel transformations. The C-Cl bond in α-chloroamides is electrochemically active. For example, the electroreduction of 3-chloro-β-lactams, which are synthesized from chloroacetyl chloride, can be used to dehalogenate the molecule or, in the presence of electrophiles, to introduce new functional groups. researchgate.net Applying similar electrochemical reduction strategies to this compound could provide a controlled method for generating a reactive carbanion or radical anion intermediate, enabling a range of unexplored derivatization pathways.

| Activation Method | Potential Application for this compound | Research Goal |

| Photochemistry | C-Cl bond cleavage to form radical intermediates | Accessing novel C-C coupled dimers or intramolecular cyclization products. |

| Electrochemistry | C-Cl bond reduction | Controlled dehalogenation or trapping of intermediates to form new derivatives. |

| Electrochemistry | Electrochemical N-acylation | Sustainable, reagent-minimal synthesis of the parent compound. |

Sustainable and Cost-Effective Synthesis Strategies for Industrial Relevance

For this compound to be a viable intermediate on an industrial scale, the development of sustainable and cost-effective synthetic routes is paramount. Research in this domain can be divided into improving the synthesis of the imidazolidin-2-one core and optimizing the N-acylation step.

Sustainable Synthesis of the Imidazolidin-2-one Core: Traditional methods for synthesizing the imidazolidin-2-one ring often rely on hazardous reagents like phosgene (B1210022). mdpi.com Modern research has focused on greener alternatives:

Carbon Dioxide as a C1 Source: Utilizing CO2 as an inexpensive, non-toxic carbonyl source to react with diamines is a highly atom-economical approach. mdpi.com Catalytic systems involving ceria-based materials or organocatalysts have been shown to facilitate this transformation. mdpi.com

Organocatalysis: The use of metal-free organocatalysts, such as the phosphazene base BEMP, enables the intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones under ambient conditions with very short reaction times. organic-chemistry.orgacs.org

Solvent-Free Industrial Processes: A patented method describes the synthesis of 2-imidazolidinone by heating ethylenediamine (B42938) and urea (B33335) without a solvent, collecting the product via evaporation. google.com This approach offers low raw material costs, high safety, and generates no wastewater, making it ideal for industrial production. google.com

Greener N-Acylation: The reaction of imidazolidin-2-one with chloroacetyl chloride is the final step. Conventional methods often use volatile organic solvents and require bases that generate salt byproducts. A significant advancement has been the development of N-chloroacetylation reactions in aqueous phosphate (B84403) buffer under neutral conditions. tandfonline.comresearchgate.net This method is rapid (often complete within 20 minutes), high-yielding, and simplifies product isolation to simple filtration, drastically reducing the environmental impact and cost associated with solvent use and waste disposal. tandfonline.comresearchgate.net

| Synthesis Step | Conventional Method | Sustainable/Cost-Effective Alternative | Key Advantages |

| Imidazolidin-2-one Synthesis | Use of phosgene or its derivatives | Reaction of ethylenediamine with urea (solvent-free) or CO2 (catalytic) | Avoids toxic reagents, low cost, high atom economy. mdpi.comgoogle.com |

| N-Acylation | Chloroacetyl chloride in organic solvent (e.g., THF, DCM) with an organic base | Chloroacetyl chloride in aqueous phosphate buffer (neutral pH) | Eliminates organic solvents, rapid reaction, simple workup, eco-friendly. tandfonline.comresearchgate.net |

Exploration of Unexplored Derivatization Pathways and Chemical Transformations

The future value of this compound as a synthetic intermediate depends on expanding its known reaction chemistry beyond simple nucleophilic substitutions. The chloroacetyl moiety is a well-established electrophile, but its full reactive potential remains to be unlocked. enamine.net

Known Reactivity vs. Future Exploration: The primary known reaction pathway involves the displacement of the chloride ion by a wide range of nucleophiles (amines, thiols, alcohols, etc.) via an S_N2 mechanism. While useful, this represents a fraction of the potential chemistry.

Unexplored and Novel Transformations:

Transition Metal-Catalyzed Cross-Coupling: The C(sp³)-Cl bond could potentially participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig type reactions) with appropriate catalytic systems. This would enable the direct formation of C-C, C-N, and C-O bonds with substrates that are not amenable to standard S_N2 conditions, vastly expanding the accessible chemical space.

Radical Chemistry: As mentioned in the photochemistry section, the generation of a radical at the α-carbon could open up avenues for Giese-type additions to electron-deficient alkenes or other radical-mediated transformations.

Unexpected Rearrangements and Cyclizations: Research on other α-chloroacetamides has revealed unexpected reactivity. For example, the reaction of certain α-chloroacetamides with carbon disulfide in the presence of a base led to the formation of dithiol of ether derivatives instead of the expected piperazinedione. dntb.gov.ua Investigating similar reactions with this compound could lead to the discovery of novel heterocyclic scaffolds.

C-Amidoalkylation Reactions: Functionalized chloroacetamide derivatives have been used in C-amidoalkylation reactions with aromatic compounds, providing a method to form new C-C bonds. researchgate.net Exploring the potential of this compound as an amidoalkylating agent could be a fruitful area of research.

Modification of the Electrophilic Handle: The reactivity of the chloroacetyl group can be tuned. For instance, α-sulfamate acetamides have been developed as alternatives to chloroacetamides with tunable reactivity and improved stability, suggesting that the chloride could be substituted to create novel electrophilic probes with different reaction profiles. nih.gov

| Reaction Type | Potential Reagents | Resulting Transformation | Novelty |

| Cross-Coupling | Boronic acids, alkynes, amines with Pd/Ni catalysts | Formation of C(sp³)-C(sp²), C(sp³)-C(sp), C(sp³)-N bonds | Expands scope beyond S_N2; creates complex structures. |

| Radical Addition | Electron-deficient alkenes, radical initiator (AIBN, light) | Formation of new C-C bonds via radical intermediates | Access to products not formed by ionic pathways. |

| Novel Cyclization | Carbon disulfide, sodium isopropoxide | Potential formation of unexpected sulfur-containing heterocycles | Discovery of novel chemical reactivity and scaffolds. dntb.gov.ua |

| C-Amidoalkylation | Aromatic compounds, Lewis/Brønsted acid | C-C bond formation to aromatic rings | New method for functionalizing aromatic systems. researchgate.net |

By pursuing these emerging research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a sophisticated tool for modern chemical synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-Chloroacetyl)imidazolidin-2-one, and how can its purity be validated?

- Synthesis : A common approach involves nucleophilic substitution of imidazolidin-2-one derivatives with chloroacetyl chloride under controlled conditions. For example, analogous compounds (e.g., substituted imidazolidin-2-ones) have been synthesized by reacting primary amines with chloroacetylating agents in anhydrous solvents like dichloromethane at 0–5°C to minimize side reactions .

- Characterization : High-resolution mass spectrometry (HRMS) and liquid chromatography (LC-HRMS) are critical for confirming molecular mass and purity, as demonstrated in studies of structurally related imidazolidin-2-one derivatives . Nuclear magnetic resonance (NMR; ¹H and ¹³C) and infrared (IR) spectroscopy should be used to verify functional groups and regiochemistry .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation of this compound?

- Spectroscopy : ¹H/¹³C NMR can resolve the chloroacetyl group’s position and confirm hydrogen bonding in the imidazolidin-2-one ring. IR spectroscopy identifies carbonyl (C=O) and amide (N–H) stretches .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths and angles. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, ensuring accurate structural models .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound derivatives for target-specific applications (e.g., enzyme inhibition)?

- Molecular Docking : Tools like AutoDock or Schrödinger Suite can predict binding affinities to target proteins (e.g., SARS-CoV-2 Mpro). A study on imidazolidin-2-one derivatives used docking simulations to prioritize compounds for synthesis, followed by enzymatic assays to validate inhibitory activity .

- Density Functional Theory (DFT) : DFT calculations optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with reactivity or fluorescence .

Q. What experimental strategies are effective for resolving structural ambiguities in this compound complexes?

- Advanced Crystallography : For metal complexes (e.g., Cu(II) coordination compounds), use SHELXL for twinned or high-resolution datasets. Assign anisotropic displacement parameters to account for thermal motion .

- Thermal Analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability and phase transitions, as applied to benzimidazole derivatives .

Q. How should researchers design in vivo or in vitro biological evaluations for this compound analogs?

- In Vitro Screening : Use cell viability assays (e.g., MTT) to test antiproliferative effects. For example, a derivative of imidazolidin-2-one showed activity against lung cancer cells by targeting EML4-ALK fusion proteins .

- In Vivo Models : For parasitic or infectious disease studies, adopt protocols similar to schistosomicidal evaluations, where compound efficacy was assessed in murine models via parasite load reduction and histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.